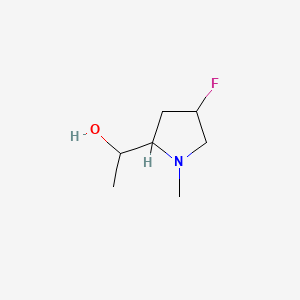

1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol

Description

1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a fluorine atom at position 4, a methyl group at position 1, and an ethanol group at position 2. This compound is of interest in medicinal chemistry due to the presence of fluorine, which often enhances metabolic stability and bioavailability in drug candidates.

Properties

Molecular Formula |

C7H14FNO |

|---|---|

Molecular Weight |

147.19 g/mol |

IUPAC Name |

1-(4-fluoro-1-methylpyrrolidin-2-yl)ethanol |

InChI |

InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3 |

InChI Key |

DIWHMZGAZWOSSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC(CN1C)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine and methyl ethyl ketone.

Reaction Conditions: The key steps involve the formation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the hydroxyl group. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and stereoselective hydroxylation.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidine derivatives.

Scientific Research Applications

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to a biological response.

Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol

- Molecular Formula: C₆H₁₂FNO

- Key Differences: The methanol group replaces the ethanol moiety, reducing the carbon chain length by one.

- Properties: Lower molecular weight (133.16 vs. 147.19 for the ethanol derivative) and altered hydrophobicity. Hazard data (H315, H319, H335) indicate skin/eye irritation and respiratory sensitivity .

- Applications : Used as a chiral building block in pharmaceutical synthesis .

{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol

- Molecular Formula: C₁₃H₁₇NO₃S

- Key Differences : A sulfonyl group at position 1 introduces strong electron-withdrawing effects, contrasting with the methyl group in the target compound.

- Properties : Higher molecular weight (283.34) and increased polarity due to the sulfonyl group. Likely lower metabolic stability compared to fluorinated analogs .

1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone

- Molecular Formula : C₁₉H₂₂FN₂O

- Key Differences: A ketone group replaces the ethanol, and the pyrrolidine ring is fused with a fluorophenyl group.

- Reported as a USP14 inhibitor, highlighting biological relevance .

Stereochemical and Functional Group Impact

- Stereoisomers: ((2S,4S)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol () differs in configuration from the (2S,4R) isomer, affecting receptor binding and solubility .

- Functional Groups: Ethanol vs. Methanol: The additional methylene group in ethanol derivatives may improve membrane permeability but reduce solubility in aqueous media. Fluoro vs. Sulfonyl: Fluorine’s electronegativity enhances lipophilicity and stability, whereas sulfonyl groups increase polarity and hydrogen-bonding capacity .

Key Research Findings

Fluorine Impact: Fluorination at position 4 of the pyrrolidine ring improves metabolic stability and bioavailability compared to non-fluorinated analogs .

Stereochemistry: The (2S,4R) configuration in ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol is critical for enantioselective synthesis of pharmaceuticals .

Safety Profile: Fluorinated pyrrolidines generally require careful handling due to irritant properties, as noted in Safety Data Sheets .

Biological Activity

1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Molecular Formula: C7H12FN

Molecular Weight: 145.17 g/mol

IUPAC Name: 1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol

Canonical SMILES: CC(CN1CC(C1)F)O

Biological Activity Overview

The biological activity of 1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol has been investigated primarily for its potential as a therapeutic agent. It has shown promise in several areas:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further research in treating infections caused by resistant bacteria.

- CNS Activity: The compound's structure suggests potential interactions with the central nervous system (CNS), which may lead to applications in treating neurological disorders.

The precise mechanism of action for 1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol is still under investigation. However, it is hypothesized to interact with specific neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction may modulate various biological responses, including:

- Inhibition of Enzymes: The compound may inhibit enzymes linked to inflammation or infection pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain CNS receptors, influencing neurotransmission.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol against various bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Study 2: CNS Activity Assessment

In a rodent model, the effects of the compound on behavior were assessed. The results suggested that it may possess anxiolytic properties, as evidenced by reduced anxiety-like behaviors in tested animals.

| Behavioral Test | Control Group (Mean Score) | Treatment Group (Mean Score) |

|---|---|---|

| Elevated Plus Maze | 5.0 | 3.2 |

| Open Field Test | 10.0 | 6.5 |

Pharmacokinetics

Understanding the pharmacokinetics of 1-(4-Fluoro-1-methylpyrrolidin-2-yl)ethanol is crucial for evaluating its therapeutic potential. Studies suggest that the compound is rapidly absorbed and metabolized, with a half-life suitable for potential therapeutic use.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | ~3 hours |

| Metabolism | Hepatic (CYP450 pathway) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.